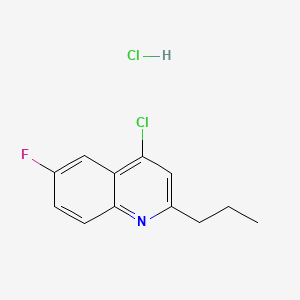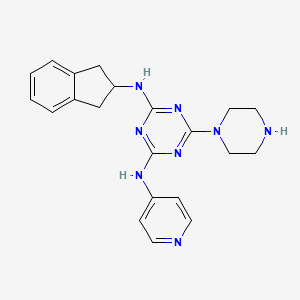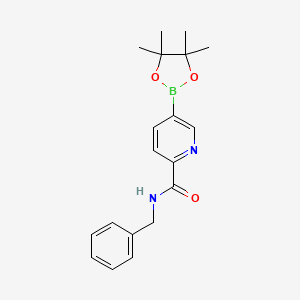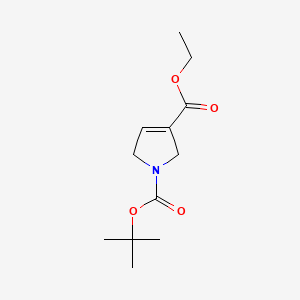
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate
描述
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a chemical compound with the molecular formula C12H19NO4. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. The compound is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of N-Boc-diallylamine with ethyl acrylate in the presence of a palladium catalyst. The reaction proceeds through a cyclization process, forming the desired pyrrole derivative.
Another method involves the reaction of N-Boc-2,5-dihydro-1H-pyrrole with ethyl chloroformate. The reaction is typically carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The starting materials, N-Boc-diallylamine and ethyl acrylate, are combined in a reactor with a palladium catalyst. The reaction mixture is heated to the appropriate temperature and stirred for a specified period to ensure complete conversion. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrrole-3-carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrole ring to a dihydropyrrole.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives or dihydropyrrole derivatives.
Substitution: Deprotected pyrrole derivatives with potential for further functionalization.
科学研究应用
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the nitrogen atom, allowing for selective reactions at other sites on the molecule. The ester group can undergo hydrolysis or transesterification, leading to the formation of different derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the Boc and ethyl groups.
相似化合物的比较
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can be compared with other similar compounds, such as:
N-Boc-2,5-dihydro-1H-pyrrole: Lacks the ethyl ester group, making it less reactive in esterification reactions.
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the Boc protecting group, making it more reactive at the nitrogen atom.
N-Boc-2,3-dihydro-1H-pyrrole: Has a different substitution pattern on the pyrrole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and the ethyl ester group, providing a balance of stability and reactivity that is useful in various synthetic applications.
属性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2,5-dihydropyrrole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXYTICVUYNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707421 | |
| Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146257-00-3 | |
| Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-(4-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B598964.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-](/img/structure/B598967.png)

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)
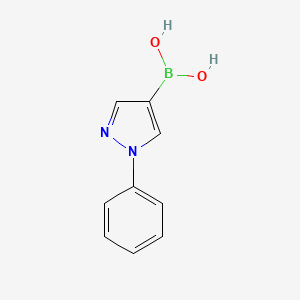
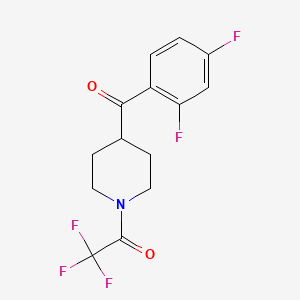
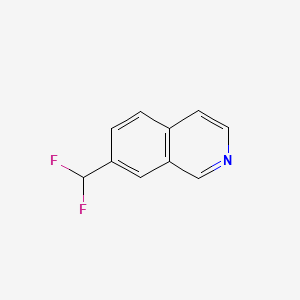
![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)
![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)
